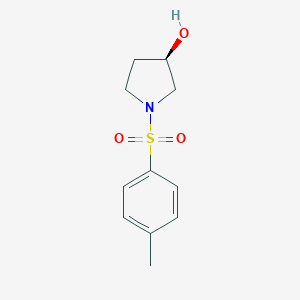

1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol

Beschreibung

Role as Versatile Chiral Building Blocks and Intermediates

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a common motif in a vast number of natural products and synthetic drugs. nih.govnih.gov This makes pyrrolidine derivatives, such as 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, highly sought-after as chiral building blocks. nih.govacs.org These building blocks serve as foundational starting materials or key intermediates in the construction of more elaborate molecular architectures. nih.govaragen.com The inherent chirality of these scaffolds allows for the stereoselective synthesis of target molecules, a critical aspect in the development of pharmaceuticals where specific stereoisomers often exhibit desired biological activity. worktribe.comwhiterose.ac.uk

The utility of chiral pyrrolidines extends to their use as ligands for transition metals and as organocatalysts, where they can effectively control the stereochemical outcome of a wide range of chemical reactions. rsc.orgnih.gov

Contribution to Molecular Stereochemistry and Three-Dimensional Space Exploration

The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a greater three-dimensional space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.gov This conformational flexibility is crucial in drug design, as it enables the molecule to adopt various shapes to fit into the binding sites of biological targets. rsc.org

By incorporating chiral centers, as seen in the (R)-configuration of this compound, chemists can precisely control the spatial arrangement of atoms within a molecule. nih.gov This control over stereochemistry is paramount for achieving the desired biological activity and minimizing off-target effects. The ability to synthesize molecules with well-defined three-dimensional structures is a cornerstone of modern medicinal chemistry. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584189 | |

| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133034-00-1 | |

| Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of the R 3 Pyrrolidinol Moiety As a Privileged Scaffold in Research

The (R)-(-)-3-pyrrolidinol moiety is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery programs. nih.gov

The presence of the hydroxyl group at the 3-position of the pyrrolidine (B122466) ring provides a key point for further functionalization, allowing for the introduction of a wide variety of substituents. This versatility enables the creation of diverse libraries of compounds for screening against different biological targets. rsc.org The specific (R)-stereochemistry at this position often leads to enhanced biological activity and selectivity compared to its enantiomer or racemic mixtures. rsc.org

Importance of the P Tosyl Group in Facilitating Chemical Transformations

Enantioselective Synthesis Strategies for Chiral Pyrrolidinols

The synthesis of enantiomerically pure pyrrolidinols is a significant challenge in organic chemistry. nih.gov Strategies are broadly classified into two main approaches: the construction of the pyrrolidine ring from acyclic precursors in a stereocontrolled manner, or the derivatization of existing chiral cyclic compounds. mdpi.comnih.gov

The creation of the chiral center at the C3 position of the pyrrolidine ring is a key step that dictates the enantiopurity of the final product. Several methods have been developed to achieve this with high stereoselectivity.

One prominent method involves the asymmetric reduction of a ketone precursor, such as N-protected-3-pyrrolidinone. The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the corresponding alcohol. For instance, oxazaborolidine catalysts derived from chiral amino alcohols have proven effective in the enantioselective reduction of prochiral ketones. nih.gov

Another powerful technique is the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. This approach can generate functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. The reaction is believed to proceed through a two-step sequence where an initial reduction provides a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov Furthermore, chiral 3-hydroxypyrrolidine can be prepared via the hydrogenation of a nitrile group followed by an in situ intramolecular cyclization, a process that can yield the target compound in a very simple manner. google.com

| Method | Precursor | Key Reagent/Catalyst | Product | Selectivity |

| Asymmetric Reduction | N-protected-3-pyrrolidinone | Chiral Oxazaborolidine | (R)- or (S)-N-protected-3-pyrrolidinol | High enantioselectivity |

| Catalytic Hydrogenation | Substituted Pyrrole | Heterogeneous Catalyst (e.g., Pd/C) | Functionalized Pyrrolidine | Excellent diastereoselectivity nih.gov |

| Reductive Cyclization | 2-((tert-butyldimethylsilyl)oxy)-3-chloropropionitrile | Raney-Ni, H₂ | (R)-N-(tert-butyloxycarbonyl)-3-hydroxypyrrolidine | High optical purity google.com |

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a cornerstone of stereoselective synthesis. mdpi.com L-pyroglutamic acid, a derivative of L-glutamic acid, is an inexpensive and versatile chiral precursor for the synthesis of various pyrrolidine derivatives. wikipedia.orgacs.org

L-pyroglutamic acid can be chemically transformed into key intermediates like (R)-3-hydroxypyrrolidine. The synthesis often involves the reduction of the carboxylic acid functionality and subsequent manipulations. For example, L-glutamic acid can be heated to induce cyclodehydration, forming pyroglutamic acid. google.com This can then be esterified and reduced to yield pyroglutaminol, which serves as a direct precursor to the chiral pyrrolidinol core. google.comshokubai.org The use of L-pyroglutamic acid ensures that the stereocenter at C2 is fixed, which can then be used to direct the stereochemistry of subsequent reactions to form derivatives like trans-4-cyclohexyl-L-proline. acs.org

| Chiral Precursor | Key Transformation Steps | Resulting Intermediate/Product |

| L-Glutamic Acid | 1. Cyclodehydration (heating) | L-Pyroglutamic Acid google.com |

| L-Pyroglutamic Acid | 1. Esterification2. Reduction of ester | Pyroglutaminol google.comshokubai.org |

| L-Pyroglutamic Acid | Multi-step conversion | 4-alkyl-substituted L-prolines acs.org |

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. nih.gov This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiomeric excess. rsc.org

Enzymatic Kinetic Resolution: Enzymes, such as lipases, are highly effective chiral catalysts. For instance, Lipase PS-IM has been used in the acetylation of racemic N-Cbz-3-hydroxypyrrolidine. In a process known as dynamic kinetic resolution (DKR), a ruthenium catalyst is used to racemize the unreacted starting material in situ. This allows for a theoretical yield of up to 100% of the desired acylated product, (R)-N-Cbz-3-acetoxypyrrolidine, with excellent enantioselectivity (95% ee) and high chemical yield (87%). rsc.org

Chemical Kinetic Resolution: Non-enzymatic methods are also prevalent. Parallel kinetic resolution (PKR) allows for both enantiomers of a racemic starting material to be converted into two distinct, enantioenriched diastereomeric products. acs.orgacs.org For example, an iridium-catalyzed C(sp³)–H borylation of racemic 2-substituted pyrrolidines can produce both cis- and trans-2,5-disubstituted pyrrolidines with high enantioselectivity. acs.org This diastereodivergent approach significantly expands the chemical space accessible from a single racemic precursor. acs.org

| Resolution Type | Substrate | Catalyst/Reagent | Product(s) | Key Feature |

| Dynamic Kinetic Resolution (DKR) | (±)-N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM, Ru-catalyst | (R)-N-Cbz-3-acetoxypyrrolidine | In situ racemization allows >50% yield rsc.org |

| Parallel Kinetic Resolution (PKR) | Racemic 2-substituted pyrrolidines | Iridium-complex with chiral ligand | Enantioenriched cis- and trans-2,5-disubstituted pyrrolidines | Both enantiomers are converted to useful products acs.org |

| Dynamic Kinetic Resolution Cascade | Nitroalkene and α,β-unsaturated aldehyde | Cinchona alkaloid-derived organocatalyst | Polysubstituted pyrrolidines | Combines aza-Henry and aza-Michael reactions acs.org |

Functionalization and Derivatization Approaches of Preformed Pyrrolidine Rings

Once the chiral pyrrolidine core is synthesized, further modifications are often necessary to arrive at the target molecule. These functionalizations typically involve reactions at the nitrogen atom or the hydroxyl group.

Protecting the nitrogen atom of the pyrrolidine ring is crucial for several reasons. It prevents unwanted side reactions, such as competitive N-alkylation or N-acylation when modifying other parts of the molecule. google.com It also reduces the electron-rich nature of the ring, which can prevent oxidative degradation and allow for a wider range of chemical transformations. researchgate.netnih.gov

Sulfonyl Protecting Groups: The p-toluenesulfonyl (tosyl) group, as seen in the title compound, is a common and robust protecting group for the pyrrolidine nitrogen. researchgate.net It is an electron-withdrawing group that significantly deactivates the nitrogen, rendering it less nucleophilic and the pyrrole ring (if present) less susceptible to electrophilic attack. Tosyl groups are typically introduced by reacting the pyrrolidine with p-toluenesulfonyl chloride in the presence of a base.

Alkoxycarbonyl Protecting Groups: Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also widely used. nih.gov These carbamates can be introduced through various methods, including the reaction of the pyrrolidine with the corresponding chloroformate or anhydride. N-alkoxycarbonyl groups offer different reactivity profiles compared to N-sulfonyl groups and can be removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz). acs.org

| Protecting Group | Abbreviation | Introduction Reagent | Key Characteristics |

| p-Toluenesulfonyl | Ts / Tosyl | p-Toluenesulfonyl chloride (TsCl) | Strong electron-withdrawing; stable to many conditions researchgate.net |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Removed under acidic conditions |

| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | Removed by catalytic hydrogenolysis |

The hydroxyl group at the C3 position of the pyrrolidinol is a versatile handle for further functionalization. With the nitrogen atom protected, the hydroxyl group can be selectively modified.

Tosylation: The hydroxyl group can be converted into a p-toluenesulfonate (tosylate) ester by reacting the alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This transformation converts the hydroxyl group, which is a poor leaving group, into a tosylate, which is an excellent leaving group. This facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the C3 position with inversion of stereochemistry (Sₙ2 reaction).

Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for modifying the hydroxyl group. mdpi.com This reaction allows for the conversion of the alcohol to various other functional groups, such as esters and azides, with inversion of stereochemistry. The reaction typically employs a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). For example, reacting an N-protected 3-pyrrolidinol (B147423) with thioacetic acid under Mitsunobu conditions can introduce a thioacetate (B1230152) group at the C3 position. mdpi.com

These selective modifications are critical for building molecular complexity and synthesizing a diverse library of pyrrolidine-based compounds for various applications.

Reactivity of the Tosyl Group as a Leaving Group

The p-toluenesulfonyl (tosyl) group is a widely recognized excellent leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.orgproprep.com This is attributed to the resonance stabilization of the resulting tosylate anion, where the negative charge is delocalized over the three oxygen atoms of the sulfonate group. libretexts.orgvedantu.com

Participation in Nucleophilic Substitution Reactions

The tosyl group readily departs upon attack by a nucleophile, facilitating a variety of substitution reactions. libretexts.orglibretexts.orgvedantu.com This reactivity is fundamental to the synthetic utility of this compound. For instance, the tosyl group can be displaced by various nucleophiles to introduce new functional groups at the nitrogen atom of the pyrrolidine ring. The conversion of an alcohol to a tosylate, a common synthetic strategy, proceeds with retention of configuration at the electrophilic carbon. libretexts.orglibretexts.orgvedantu.com

A key aspect of tosylate's effectiveness as a leaving group is that it is the conjugate base of p-toluenesulfonic acid, a strong acid. pressbooks.pub This means that the tosylate anion is a very weak base and therefore stable on its own, making its departure from the molecule energetically favorable. vedantu.compressbooks.pub

Role in Ring-Opening Reactions of Related Aziridine (B145994) Systems

The principles of the tosyl group's reactivity extend to related heterocyclic systems, such as aziridines. In N-tosylaziridines, the tosyl group's electron-withdrawing nature activates the aziridine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. acs.orgwikipedia.orgmdpi.com

Lewis acids can activate the aziridine, and a nucleophile can then attack, leading to the cleavage of a C-N bond. acs.org This process is often regioselective. acs.orgcam.ac.uk For example, the ring-opening of N-tosylaziridine-2-carboxylates with fluoride (B91410) ions has been studied, demonstrating the influence of the tosyl group on the reaction's feasibility and conditions. nih.gov While tosyl-activated aziridines can be unstable at high temperatures, they still allow for reactions like fluorination to occur. nih.gov

Stereospecific Reactions Involving the Chiral Hydroxyl Moiety

The presence of a chiral hydroxyl group at the C-3 position of the pyrrolidine ring in this compound allows for stereospecific transformations. This chiral center can direct the stereochemical outcome of reactions, making the compound a valuable precursor for the synthesis of enantiomerically pure molecules. researchgate.netdiva-portal.org

The direct intramolecular and stereospecific substitution of hydroxyl groups in similar chiral alcohols has been achieved using various catalysts, leading to the formation of heterocyclic compounds with high enantiospecificity. diva-portal.org This highlights the potential for the hydroxyl group in this compound to participate in reactions that preserve or invert the stereochemistry at that center, depending on the reaction mechanism (e.g., SN1 vs. SN2).

Pyrrolidine Ring Transformations and Rearrangements

The pyrrolidine ring itself can be synthesized from various precursors and can undergo further transformations and rearrangements.

Formation of Pyrrolidines and Pyrrolinones from Precursors

Pyrrolidine-containing compounds are often synthesized from cyclic precursors like proline and 4-hydroxyproline (B1632879). mdpi.com However, the formation of the pyrrolidine ring from acyclic precursors through cyclization reactions is also a common strategy. mdpi.com For example, the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters can lead to the diastereoselective formation of substituted pyrrolidines. acs.org

The synthesis of pyrrolinones, which are structurally related to pyrrolidines, can be achieved through various methods, including the condensation of pyrrolidine-2,4-diones with other molecules. researchgate.netnih.gov Stereoselective syntheses of pyrrolidinones have also been developed using methods like the nitro-Mannich reaction, which can generate multiple contiguous stereocenters with high diastereoselectivity. ucl.ac.uk

Silver(I)-Catalyzed Cyclization Reactions to Functionalized Pyrrolines

Silver(I) catalysts have proven effective in promoting the cyclization of various substrates to form functionalized pyrrolines (dihydro-pyrroles). researchgate.netorganic-chemistry.orgrsc.org For instance, the silver(I)-catalyzed cyclization of allenic amino acids can produce highly functionalized Δ³-pyrrolines, often with the transfer of chiral information. organic-chemistry.org

Silver(I) nitrate (B79036) has been used to induce the 5-endo-dig cyclization of homopropargylic sulfonamides, leading to the formation of dihydropyrroles. cardiff.ac.uk These reactions are believed to proceed through an equilibrium, with the irreversible dehydration of the dihydropyrrole driving the reaction to completion. cardiff.ac.uk

Applications in Asymmetric Catalysis and Enantioselective Synthesis

Role as Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved from the product. The pyrrolidine (B122466) scaffold, particularly from readily available sources like proline and hydroxyproline, is frequently employed in the design of such auxiliaries. researchgate.net Enantiomerically pure benzylamines, which share structural motifs with pyrrolidinol derivatives, are often used as chiral auxiliaries in various asymmetric syntheses, including nucleophilic additions and cycloadditions. researchgate.net

Derivatives of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol can be used to create complex molecular architectures with high stereocontrol. For instance, tricyclic N-acyl-N,O-acetals, which incorporate a chiral element derived from a related amino alcohol, undergo highly diastereoselective allylations. This strategy has been successfully applied to the asymmetric synthesis of natural products like indolizidines, demonstrating the power of such auxiliaries in controlling the formation of new stereocenters.

Development and Application as Components of Organocatalysts

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful field in synthesis. Pyrrolidine-based structures are central to many effective organocatalysts, a legacy that began with the discovery of proline's ability to catalyze asymmetric aldol (B89426) reactions. nih.gov The this compound moiety is a valuable component in the design of more advanced and specialized organocatalysts.

Proline is often considered the simplest organocatalyst, and a vast number of derivatives have been developed by modifying its structure to enhance reactivity and selectivity. nih.govtcichemicals.com Many modifications involve the carboxylic acid or the secondary amine. Catalysts derived from this compound fit within this family, leveraging the rigid five-membered ring to create a well-defined chiral environment. The tosyl group (p-Tosyl) can influence the catalyst's solubility and electronic properties, while the hydroxyl group provides a handle for further functionalization, crucial for creating bifunctional systems. nih.gov

Pyrrolidine-based organocatalysts are renowned for their ability to promote a range of enantioselective transformations that form carbon-carbon bonds. These catalysts typically operate through enamine or iminium ion intermediates. nih.govcardiff.ac.uk

Aldol Reactions: The asymmetric aldol reaction, which joins a ketone or aldehyde nucleophile with an aldehyde electrophile, is a classic application. Prolinamide-based catalysts, for example, have been designed and successfully used in direct asymmetric aldol reactions. nih.govmdpi.com While simple proline can catalyze these reactions, derivatives are often sought to improve performance with specific substrates. nih.gov

Michael Additions: In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. Pyrrolidine-derived catalysts excel in this area. For instance, prolinamide catalysts have been used for the conjugate addition of aldehydes to nitroolefins, yielding products with high diastereo- and enantioselectivity. nih.govmdpi.com

Mannich-type Reactions: The Mannich reaction involves the aminoalkylation of a carbonyl compound. Organocatalysts derived from pyrrolidine have been shown to effectively catalyze asymmetric Mannich reactions, producing chiral β-amino carbonyl compounds. researchgate.net

The table below summarizes the performance of various pyrrolidine-derived organocatalysts in these key transformations.

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Aldol Reaction | Prolinamide | Aromatic Aldehydes + Ketones | High | N/A | up to 97% |

| Michael Addition | Dipeptide-like Prolinamide | Aldehydes + Nitroalkenes | Excellent | High | Good |

| Michael Addition | Prolinamide | Cyclohexanone + Nitrostyrenes | 85-95% | >99:1 | 91->99% |

| Mannich Reaction | Proline-derived | Aminomethyl Ether + Cyclohexanones | Moderate to High | N/A | 75-99% |

A sophisticated strategy in catalyst design is the creation of bifunctional catalysts, where two distinct functional groups work in concert to activate the reactants. The hydroxyl group of this compound is an ideal anchor point for introducing a second catalytic site, such as a hydrogen-bond donor (e.g., thiourea, sulfonamide). nih.gov This second group can interact with the electrophile, while the pyrrolidine's secondary amine activates the nucleophile (e.g., a ketone) by forming an enamine. nih.govacs.org This dual activation within a single molecule creates a highly organized transition state, often leading to superior stereoselectivity. For example, bifunctional prolinamides containing a cyclohexane-1,2-diamine moiety have been shown to be effective in aldol reactions, with DFT calculations confirming the beneficial role of the bifunctional system. nih.gov

Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

In addition to their role in organocatalysis, pyrrolidine derivatives are widely used as chiral ligands in transition-metal-catalyzed reactions. The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment that influences the outcome of reactions such as hydrogenations, allylic alkylations, and conjugate additions. mdpi.commdpi.com The combination of a "soft" nitrogen donor and a "hard" oxygen donor makes them versatile for various metals.

A significant advance in catalysis is the immobilization of catalysts on solid supports, such as polymers. This approach simplifies catalyst separation from the product mixture, allowing for easier purification and catalyst recycling, which is crucial for industrial applications.

(R)-3-pyrrolidinol has been successfully immobilized on supports like Merrifield resin (a chloromethylated polystyrene). rsc.org The resulting heterogeneous catalyst, when complexed with a Lewis acid like EtAlCl₂, can be used in asymmetric transformations. Studies comparing these polymer-supported systems to their homogeneous (non-supported) counterparts have revealed that immobilization can have a profound and often positive effect on catalytic activity. rsc.orgresearchgate.net

For example, in the addition of diethylaluminum chloride to aldehydes, the polymer-supported (R)-3-pyrrolidinol catalyst showed significantly faster reaction rates than its homogeneous N-benzylated analogue. rsc.org

Asymmetric Hydrogenation and Other Chiral Inductions

This compound serves as a valuable chiral building block in the field of asymmetric synthesis. chemimpex.com Its defined stereochemistry makes it an important precursor for the development of chiral ligands and catalysts that facilitate reactions with high enantioselectivity. While direct applications in large-scale industrial asymmetric hydrogenation are not extensively documented in the provided research, its utility is clearly demonstrated in the synthesis of more complex chiral catalysts for other types of chiral induction.

A significant application involves the use of its core structure, (R)-3-pyrrolidinol, to create immobilized, heterogeneous catalysts. In one line of research, (R)-3-pyrrolidinol was anchored to a Merrifield resin, a type of chloromethylated polystyrene support. rsc.org This polymer-supported amino alcohol was then treated with ethylaluminum dichloride to generate a chiral Lewis acid. The performance of this heterogeneous catalyst was compared with its homogeneous analogue, an N-benzylated derivative, demonstrating the profound effect of the polymer support. rsc.org

The research found that the immobilized catalyst derived from (R)-3-pyrrolidinol exhibited significantly higher catalytic activity. rsc.org For instance, in a benchmark reaction, the supported catalyst achieved a 95% conversion in just 60 minutes. In contrast, its N-benzylated homogeneous counterpart required 300 minutes to reach a similar level of conversion, indicating a fivefold increase in reaction time. rsc.org This highlights the efficiency gained by heterogenizing the chiral catalyst.

The following table summarizes the comparative performance of the polymer-supported catalyst versus its homogeneous analogue, illustrating the rate enhancement observed.

| Catalyst System | Reaction Time for 95% Conversion (min) | Turnover Frequency (TOF, h⁻¹) | Reference |

|---|---|---|---|

| Polymer-Supported (R)-3-pyrrolidinol Derivative | 60 | 3.8 | rsc.org |

| Homogeneous N-Benzylated Analogue | 300 | 0.776 | rsc.org |

This enhancement in catalytic activity underscores the potential of using this compound as a foundational chiral scaffold. The tosyl group provides a stable, protecting group for the nitrogen atom while allowing for further functionalization, making it a versatile intermediate in the synthesis of specialized ligands for a variety of enantioselective transformations. chemimpex.com The ability to create robust, recyclable, and highly active heterogeneous catalysts from this building block is a key area of interest in developing more sustainable and efficient chemical processes. rsc.org

Derivatives and Structural Analogues of 1 P Tosyl R 3 Pyrrolidinol in Advanced Organic Synthesis

Synthesis of Substituted Pyrrolidinol Derivatives

The synthesis of substituted pyrrolidinol derivatives from 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol allows for the systematic exploration of structure-activity relationships.

Modifications on the Pyrrolidine (B122466) Ring System and Nitrogen

Modifications to the pyrrolidine ring and the nitrogen atom are crucial for creating diverse chemical entities. nih.govnih.gov The tosyl group in this compound can be removed under reductive conditions, allowing for subsequent N-functionalization. This process opens avenues for introducing a variety of substituents at the nitrogen atom, thereby altering the molecule's steric and electronic properties.

Recent research has demonstrated photocatalytic methods for the dehydrogenative sulfonylation of amines, including pyrrolidine derivatives. nih.gov This strategy allows for the introduction of sulfonyl groups at the β-position of the pyrrolidine ring, creating stable sulfonyl-substituted enamines. nih.gov These enamines can then undergo further transformations, such as selective hydrogenation, to yield saturated cyclic amine products. nih.gov

The following table summarizes various modifications on the pyrrolidine ring and nitrogen, leading to diverse derivatives:

| Starting Material | Reagents and Conditions | Product | Application |

| 1-(p-tolyl)pyrrolidine | Aryl sulfonyl chlorides, photocatalyst | β-sulfonylated enamines | Intermediates for further functionalization |

| N-substituted pyrrolidines | Sphingomonas sp. HXN-200 | 3-hydroxypyrrolidines | Chiral building blocks |

| N-Tosylhydrazones with allyl ethers | Pd-catalyst | trans-olefin-substituted sulfonylhydrazones | Synthesis of complex molecules |

This table showcases examples of reactions to modify the pyrrolidine scaffold.

Alterations of the Sulfonyl Group for Enhanced Reactivity or Specificity

The tosyl group of this compound is an excellent leaving group, facilitating nucleophilic substitution reactions. chemimpex.com However, its reactivity can be modulated by replacing it with other sulfonyl groups. The introduction of electron-withdrawing or electron-donating groups on the aryl ring of the sulfonyl moiety can fine-tune the electrophilicity of the sulfur atom and the leaving group ability of the sulfonate. frontiersin.org

For instance, the Truce-Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, can be influenced by the substituents on the aryl ring of the sulfonyl group. cdnsciencepub.com Strong electron-withdrawing groups on the migrating aryl ring are generally required to stabilize the intermediate Meisenheimer adduct, which is crucial for the reaction to proceed. cdnsciencepub.com

Recent studies have also explored the generation of sulfonyl radicals from N-sulfonylimines under mild photocatalytic conditions. acs.org This approach allows for novel C-S bond formations and provides access to a variety of sulfone-containing molecules. acs.org

Chiral Pyrrolidine Analogues in Medicinal Chemistry Research

The inherent chirality and conformational flexibility of the pyrrolidine scaffold make it a privileged structure in medicinal chemistry. nih.govnih.gov Its three-dimensional nature allows for better exploration of the pharmacophore space compared to flat aromatic rings. nih.govd-nb.info

Scaffold Design for Novel Compound Libraries in Drug Discovery Research

The pyrrolidine ring is a cornerstone in the design of compound libraries for drug discovery. nih.govnih.gov Its ability to be functionalized at multiple positions allows for the generation of a vast number of structurally diverse molecules. This diversity is critical for identifying lead compounds with desired biological activities. nih.gov

For example, libraries of pyrrolidine-based compounds have been synthesized and screened for their activity against various biological targets, including enzymes and receptors. nih.gov The stereochemistry of the pyrrolidine ring often plays a critical role in determining the biological activity and selectivity of these compounds. nih.gov

The following table highlights the diversity of pyrrolidine-based scaffolds in medicinal chemistry:

| Scaffold Type | Biological Target/Application | Reference |

| Pyrrolidine-2,5-diones | Anticonvulsant activity | nih.gov |

| Chiral Pyrrolidine Inhibitors | Neuronal nitric oxide synthase (nNOS) inhibitors | nih.gov |

| Pyrrolidine-based sulfonamides | GlyT1 inhibitors | nih.gov |

This table illustrates the application of different pyrrolidine scaffolds in drug discovery.

Precursors for the Synthesis of Complex Chemical Structures

This compound and its derivatives are valuable precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals. mdpi.com The stereocenter at the 3-position of the pyrrolidine ring can be used to control the stereochemistry of subsequent reactions.

For instance, substituted pyrrolidines can be synthesized from proline and 4-hydroxyproline (B1632879) derivatives. mdpi.com These methods often involve the reduction of a carboxylic acid or ester to an alcohol, followed by further chemical transformations. mdpi.com The resulting chiral pyrrolidinols are key intermediates in the synthesis of a variety of drugs. mdpi.com

Furthermore, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to the formation of highly functionalized pyrrolidines with multiple stereocenters. researchgate.net The diastereoselectivity of these reactions is often high, providing access to complex chiral structures. researchgate.net

Spectroscopic and Computational Analysis in the Research of 1 P Tosyl R 3 Pyrrolidinol Systems

Spectroscopic Characterization for Stereochemical Assignment and Purity

Spectroscopic analysis is fundamental to the characterization of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol, confirming its structural identity, stereochemical configuration, and level of purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to verify the connectivity of the atoms and the presence of key functional groups. For chiral molecules, however, specialized techniques are required to assign the absolute stereochemistry and quantify the purity of a single enantiomer.

Optical Rotation and Circular Dichroism for Enantiomeric Excess Determination

Chiroptical techniques are essential for characterizing chiral compounds like this compound. Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. This property is intrinsic to the molecule's three-dimensional structure, with enantiomers rotating light by equal amounts but in opposite directions. masterorganicchemistry.com The specific rotation is a standardized value measured under defined conditions of concentration, solvent, temperature, and wavelength. masterorganicchemistry.com For this compound, the experimentally determined specific rotation is a key identifier of the (R)-enantiomer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is directly related to the optical purity and can be calculated using the observed specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer. masterorganicchemistry.com An optically pure sample contains only one enantiomer and exhibits the maximum specific rotation. masterorganicchemistry.com

Table 1: Chiroptical Data for this compound

| Parameter | Value | Conditions |

|---|

This interactive table summarizes the specific optical rotation value for the compound.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. The resulting CD spectrum is unique to a specific enantiomer and can be used for both qualitative confirmation of absolute configuration and quantitative determination of enantiomeric excess.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For reactions involving this compound or its derivatives, theoretical studies can map out entire potential energy surfaces, identifying the most favorable reaction pathways. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict reaction outcomes, understand selectivity, and optimize reaction conditions.

Quantum Mechanical and Molecular Mechanics Calculations

Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions with high accuracy. beilstein-journals.org DFT calculations can elucidate the electronic structure of molecules and provide detailed geometries and energies for transition states. beilstein-journals.org For instance, studies on related pyrrolidine (B122466) systems have used DFT calculations at levels such as B3LYP/6-311++G(2d,2p) to determine that product formation is often governed by kinetic selectivity, favoring the pathway with the lowest activation energy barrier (ΔG‡). beilstein-journals.org

Molecular Mechanics (MM) calculations, while less computationally intensive, are valuable for exploring the conformational landscapes of larger molecules and molecular assemblies, such as catalyst-substrate complexes. Often, a combination of QM/MM methods is employed, where the chemically active region of a system is treated with high-level QM theory, while the surrounding environment is modeled using MM.

Elucidation of Stereochemical Control in Catalytic Cycles

The pyrrolidine ring is a well-established structural motif in many catalysts and synthetic intermediates. rsc.org Theoretical studies are crucial for understanding how chiral pyrrolidine-based catalysts, or substrates like this compound, control the stereochemical outcome of a reaction. By modeling the transition states of the competing pathways that lead to different stereoisomers, computational chemists can identify the specific non-covalent interactions—such as steric hindrance or hydrogen bonding—that stabilize one transition state over another. This stabilization lowers the activation energy for the formation of the desired product, explaining the observed enantioselectivity or diastereoselectivity. This knowledge is instrumental in the rational design of new and more effective asymmetric catalysts.

Conformational Analysis and Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The reactivity and biological activity of this compound are heavily influenced by its three-dimensional shape or conformation. The molecule is not rigid; rotation around single bonds allows it to adopt various conformations. Computational methods are used to perform systematic conformational searches to identify the most stable, low-energy conformers. researchgate.net

The stability of these conformers is often dictated by subtle intramolecular interactions. nih.gov In this compound, intramolecular hydrogen bonding is a key stabilizing factor. sigmaaldrich.com The hydroxyl group at the 3-position can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as acceptors. This interaction can lead to the formation of a pseudo-cyclic structure, which restricts the conformational flexibility of the pyrrolidine ring and can influence its reactivity by positioning functional groups in specific orientations. DFT and other computational methods allow for the precise calculation of the geometries and energies of these hydrogen bonds, confirming their role in stabilizing the dominant conformers of the molecule. researchgate.netnih.gov

Table 2: Potential Intramolecular Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Influence |

|---|---|---|---|

| Hydroxyl H (at C3) | Sulfonyl O | Hydrogen Bond | Stabilizes specific ring conformations |

This interactive table outlines potential intramolecular forces that shape the molecule's conformation.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The asymmetric synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the quest for more efficient and sustainable methods remains a priority. nih.gov While traditional syntheses often start from chiral precursors like proline and 4-hydroxyproline (B1632879), newer strategies focus on the stereoselective cyclization of acyclic compounds to produce optically pure pyrrolidine derivatives. mdpi.com

Recent advances have explored various catalytic systems to achieve high stereoselectivity. For instance, heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net Rhodium-based catalysts, in particular, have demonstrated high efficacy in these reductions. researchgate.net Another innovative approach involves the organocatalytic tandem Michael/cyclization sequence, which provides an efficient route to enantioenriched nitrogen heterocycles. researchgate.net

Future methodologies are expected to focus on:

Catalyst Optimization: Developing more active and selective catalysts, including both metal-based and organocatalytic systems, to improve yields and enantiomeric excess. beilstein-journals.org

Sustainable Chemistry: Utilizing greener solvents, reducing catalyst loading, and exploring biocatalytic routes to align with environmentally friendly practices. beilstein-journals.org

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Cyclization | Stereoselective ring formation from acyclic precursors. | Access to a wider range of substituted pyrrolidines. |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., Rh/Al2O3). | Ease of catalyst separation and recycling. researchgate.net |

| Organocatalysis | Tandem reactions catalyzed by small organic molecules. | Metal-free synthesis, mild reaction conditions. researchgate.net |

Expanded Applications in Organocatalysis and Chiral Ligand Design

The pyrrolidine scaffold is a cornerstone of organocatalysis, with derivatives of 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol playing a significant role. nih.gov These compounds are effective in promoting a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net The design of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts has shown promise in Michael addition reactions, achieving high enantioselectivity. rsc.org

The future in this area is geared towards:

Bifunctional Catalysts: Designing catalysts that can activate both the nucleophile and the electrophile simultaneously, often through hydrogen bonding, to enhance reactivity and stereocontrol. nih.gov

Immobilized Catalysts: Anchoring pyrrolidine-based catalysts to solid supports to facilitate catalyst recovery and reuse, a key aspect for industrial applications. beilstein-journals.org

Novel Ligand Architectures: Creating new chiral ligands based on the pyrrolidinol framework for transition-metal-catalyzed reactions, expanding the scope of asymmetric synthesis. acs.org

| Application Area | Example Catalyst/Ligand Type | Key Reaction Type | Reported Performance |

| Organocatalysis | Chiral spiro-pyrrolidine silyl ether | Asymmetric Michael addition | Up to 99% ee. rsc.org |

| Organocatalysis | Prolinamide-thiourea | Asymmetric aldol reaction | High yields and good enantioselectivities. mdpi.com |

| Chiral Ligand | tBu-PHOX | Palladium-catalyzed allylic alkylation | Up to 93% ee. acs.org |

Innovative Scaffold Derivatization for Chemical Biology Probes and Advanced Materials

The derivatization of the this compound scaffold opens doors to new applications in chemical biology and materials science. By introducing specific functional groups, this versatile molecule can be transformed into highly specific probes for biological targets or building blocks for functional materials. mdpi.com

In chemical biology , derivatized pyrrolidinols can be used to create:

Covalent Probes: The incorporation of reactive groups, such as sulfonyl fluorides, allows for the targeted and covalent modification of proteins, enabling the study of protein function and the development of novel therapeutics. researchgate.net

Bioactive Molecules: The pyrrolidine ring is a common motif in biologically active compounds, and new derivatives are continually being explored for their therapeutic potential. nih.gov

In the realm of advanced materials , the focus is on:

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Incorporating chiral pyrrolidine derivatives into the structure of MOFs and COFs can create materials with applications in enantioselective separations and asymmetric catalysis. scispace.comrsc.org The porous and tunable nature of these frameworks provides a unique environment for catalytic reactions. researchgate.net

Functional Polymers: Polymerizing pyrrolidinol-containing monomers can lead to new chiral polymers with unique properties for applications such as chiral chromatography or as stimuli-responsive materials.

| Application Field | Type of Derivative | Potential Function |

| Chemical Biology | Sulfonyl fluoride-containing pyrrolidinols | Covalent protein labeling and inhibition. researchgate.net |

| Advanced Materials | Pyrrolidine-functionalized linkers | Building blocks for chiral MOFs and COFs. scispace.com |

| Advanced Materials | Pyrrolidinol-based monomers | Precursors for functional chiral polymers. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.